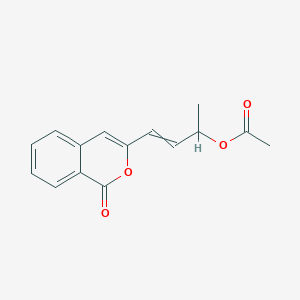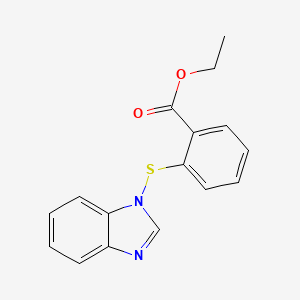![molecular formula C23H30O6S6 B12535157 3,5-Bis[[2-[[(butylthio)thioxomethyl]thio]propionyl]oxy]benzoic acid CAS No. 869119-16-4](/img/structure/B12535157.png)
3,5-Bis[[2-[[(butylthio)thioxomethyl]thio]propionyl]oxy]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis[[2-[[(butylthio)thioxomethyl]thio]propionyl]oxy]benzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoic acid core with two butylthio groups attached via thioxomethylthio linkages, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis[[2-[[(butylthio)thioxomethyl]thio]propionyl]oxy]benzoic acid typically involves multi-step organic reactionsCommon reagents used in these reactions include thioacetic acid, butyl mercaptan, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as chromatography and crystallization are employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3,5-Bis[[2-[[(butylthio)thioxomethyl]thio]propionyl]oxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioxomethylthio groups to thiols.
Substitution: The butylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide and potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,5-Bis[[2-[[(butylthio)thioxomethyl]thio]propionyl]oxy]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in drug development.
Medicine: Explored for its therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Bis[[2-[[(butylthio)thioxomethyl]thio]propionyl]oxy]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s thioxomethylthio groups can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(2-dodecylthiocarbonothioylthio-1-oxopropoxy)benzoic acid
- 3,5-Bis((4′-carboxylbenzyl)oxy)benzoic acid
- 3,5-Bis(3,4-dicarboxyphenoxy)benzoic acid
Uniqueness
Compared to similar compounds, 3,5-Bis[[2-[[(butylthio)thioxomethyl]thio]propionyl]oxy]benzoic acid stands out due to its unique butylthio groups and thioxomethylthio linkages
Properties
CAS No. |
869119-16-4 |
|---|---|
Molecular Formula |
C23H30O6S6 |
Molecular Weight |
594.9 g/mol |
IUPAC Name |
3,5-bis(2-butylsulfanylcarbothioylsulfanylpropanoyloxy)benzoic acid |
InChI |
InChI=1S/C23H30O6S6/c1-5-7-9-32-22(30)34-14(3)20(26)28-17-11-16(19(24)25)12-18(13-17)29-21(27)15(4)35-23(31)33-10-8-6-2/h11-15H,5-10H2,1-4H3,(H,24,25) |
InChI Key |
SUTSHGFSRWGOQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC(=S)SC(C)C(=O)OC1=CC(=CC(=C1)C(=O)O)OC(=O)C(C)SC(=S)SCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-Methoxy-6-(methoxymethoxy)phenyl]methanamine](/img/structure/B12535081.png)
![[4-({4-[2-(Oxiran-2-yl)ethyl]phenyl}methyl)phenyl]methanethiol](/img/structure/B12535111.png)


![5-[[3-Ethoxy-4-(3-phenylpropoxy)phenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B12535128.png)




![6-Bromo-2-{4-[(2-methoxyethoxy)methoxy]phenyl}-1,3-benzothiazole](/img/structure/B12535144.png)



![1H-Pyrrole-2,5-dione, 3-[1-(3-aminopropyl)-1H-indol-3-yl]-](/img/structure/B12535180.png)
